7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
This compound features a tetrahydropyrazolo[1,5-a]pyrimidine core with a difluoromethyl group at position 7, a methyl group at position 5, and a carboxylic acid moiety at position 2. Its molecular weight is approximately 307.30 g/mol, similar to other derivatives in this class .
Properties
IUPAC Name |
7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O2/c1-4-2-6(8(10)11)14-7(12-4)3-5(13-14)9(15)16/h3-4,6,8,12H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBDCVYZAXZQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122660 | |
| Record name | 7-(Difluoromethyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725699-03-6 | |
| Record name | 7-(Difluoromethyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725699-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Difluoromethyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to have a variety of targets, including enzymes like phosphodiesterases (pdes) in the cardiovascular system.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through selective binding. This interaction could lead to changes in the activity of the target, potentially influencing cellular processes.
Biological Activity
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 725699-03-6) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity through various studies and findings.
The chemical formula of this compound is C₉H₁₁F₂N₃O₂. It is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 215.20 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. For instance, research has shown that compounds similar to this compound demonstrate inhibitory activity against key oncogenic pathways. Specifically, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways effectively .
Case Study:
A study involving various pyrazole derivatives highlighted their effectiveness in inhibiting cancer cell proliferation. In particular, compounds with similar structures showed a synergistic effect when combined with doxorubicin in breast cancer cell lines MCF-7 and MDA-MB-231. The results suggested that these compounds could enhance the efficacy of existing chemotherapy agents .
Anti-inflammatory Activity
The compound's anti-inflammatory potential is also noteworthy. Pyrazole derivatives have been identified as selective COX-2 inhibitors, which are crucial in managing inflammation and pain. Research has demonstrated that certain pyrazole compounds exhibit superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Table: Comparison of Anti-inflammatory Effects
| Compound | COX-2 Inhibition (%) | Comparison Drug (Celecoxib) |
|---|---|---|
| Pyrazole Derivative A | 71% | 22% |
| Pyrazole Derivative B | 65% | 22% |
| Pyrazole Derivative C | 62% | 22% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammatory responses. The inhibition of enzymes such as cyclooxygenases (COX) and receptor tyrosine kinases (RTKs) plays a significant role in its therapeutic potential.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in anticancer therapies. The compound's structural framework allows for modifications that can enhance its efficacy against various cancer types. For instance, research has shown that certain derivatives exhibit selective inhibition of cancer cell proliferation through targeted interactions with specific enzymes or pathways involved in tumor growth .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that play crucial roles in disease mechanisms. For example, the pyrazolo[1,5-a]pyrimidine scaffold is known for its activity against protein kinases and other targets involved in signaling pathways relevant to cancer and inflammatory diseases . This enzyme inhibition potential makes it a promising candidate for further development into therapeutic agents.
Synthesis and Functionalization
The synthesis of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves several synthetic strategies that allow for the introduction of various functional groups. These modifications can enhance the compound's biological activity and selectivity. Recent advancements in synthetic methodologies have improved the efficiency of producing such compounds while maintaining high yields .
Case Study 1: Anticancer Properties
A study published in Molecules examined various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. Researchers reported that certain modifications to the core structure significantly increased cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural diversity in optimizing therapeutic efficacy .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of pyrazolo[1,5-a]pyrimidine derivatives. The researchers identified specific compounds that effectively inhibited key protein kinases associated with cancer progression. This work demonstrated the potential for these derivatives to serve as lead compounds in drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Difluoromethyl vs. Trifluoromethyl/Pentafluoroethyl : The difluoromethyl group (CF2H) offers intermediate electronegativity and steric bulk compared to trifluoromethyl (CF3) or pentafluoroethyl (CF2CF3). This balance may improve bioavailability and reduce toxicity relative to bulkier fluorinated groups .
- Methyl vs. Aryl/Heteroaryl at R5 : The methyl group at R5 in the target compound likely enhances metabolic stability compared to aryl substituents (e.g., 4-fluorophenyl or furan-2-yl), which may undergo oxidative metabolism .
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrimidine Core
The key step in synthesizing this compound is the formation of the pyrazolo[1,5-a]pyrimidine ring system. This is often achieved via condensation reactions involving:
- A hydrazine derivative (providing the pyrazole moiety).
- A β-dicarbonyl compound or its equivalent (to form the pyrimidine ring).
Example Reaction:
A substituted hydrazine reacts with an α,β-unsaturated carbonyl compound under acidic or basic conditions to yield the fused heterocyclic system.
Introduction of the Difluoromethyl Group
The difluoromethyl group (-CF2H) can be introduced using reagents such as difluorocarbene precursors (e.g., TMSCF2H or difluoroiodomethane) in the presence of a base. Alternatively, direct fluorination techniques using electrophilic fluorinating agents may be employed.
- TMSCF2H (trimethylsilyldifluoromethane).
- Electrophilic fluorinating agents like Selectfluor.
Reaction Conditions:
Typically, these reactions are performed under mild conditions to avoid decomposition of sensitive functional groups.
Carboxylation
The carboxylic acid functionality can be introduced through:
- Hydrolysis of an ester precursor.
- Direct carboxylation using CO2 in the presence of a base.
Example Reaction:
An ester intermediate is treated with a strong base (e.g., NaOH or KOH) followed by acidification to yield the free carboxylic acid.
Optimized Synthesis Pathway
A reported pathway for synthesizing this compound involves the following steps:
- Starting Material Preparation: A methyl-substituted pyrazole derivative is synthesized through cyclization reactions.
- Ring Closure: The pyrazole derivative undergoes cyclization with an appropriate aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core.
- Difluoromethylation: Introduction of the difluoromethyl group using TMSCF2H under basic conditions.
- Carboxylation: Hydrolysis of an ester intermediate or direct carboxylation using CO2.
Data Table: Key Reagents and Conditions
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Formation of Core | Hydrazine + β-dicarbonyl | Acidic/basic medium, reflux | Pyrazolo[1,5-a]pyrimidine core |
| Difluoromethylation | TMSCF2H + Base | Mild temperature, inert atmosphere | Introduction of -CF2H group |
| Carboxylation | Ester hydrolysis/CO2 | Strong base (e.g., NaOH), aqueous workup | Formation of carboxylic acid functionality |
Challenges and Considerations
- Regioselectivity: Ensuring selective functionalization at desired positions on the heterocyclic scaffold.
- Stability: The difluoromethyl group is sensitive to harsh conditions; thus, mild reaction conditions are preferred.
- Yield Optimization: Multi-step synthesis may lead to reduced overall yield; optimizing each step is crucial.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of 5-aminopyrazole precursors with β-diketones or enaminones. For example, Ren et al. demonstrated the use of 5-aminopyrazole derivatives and sodium nitromalonaldehyde to synthesize pyrazolo[1,5-a]pyrimidines via a two-step process involving condensation and hydrogenation . Reaction conditions (solvent, temperature, catalyst) must be optimized to control regioselectivity and yield. Ethanol/DMF or pyridine are common solvents, and crystallization from ethanol or DMF is often employed for purification .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for verifying the difluoromethyl group and tetrahydropyrimidine ring structure. IR spectroscopy can confirm carboxylic acid and pyrimidine functional groups. Mass spectrometry (MS) provides molecular weight validation. For example, Abdelhamid et al. used NMR and IR to confirm the structure of related pyrazolo[1,5-a]pyrimidines, while MS data aligned with theoretical molecular masses .
Q. What safety protocols are essential during experimental handling?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Conduct reactions in fume hoods or gloveboxes to avoid inhalation of volatile intermediates. Waste should be segregated and disposed via certified biohazard services, as improper handling of fluorinated compounds risks environmental contamination .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects of substituents. For instance, using bulky substituents on the enaminone precursor (e.g., trifluoromethyl groups) can direct cyclization to the desired position. Solvent polarity and temperature also modulate reaction pathways. Suzuki et al. achieved selective synthesis of HMG-CoA reductase inhibitors by optimizing these parameters .
Q. What mechanisms underlie the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : These compounds often act as enzyme inhibitors or receptor ligands. For example, pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups exhibit COX-2 inhibition due to hydrophobic interactions in the enzyme's active site . Computational docking studies (e.g., using PubChem data) can predict binding affinities and guide structural modifications for enhanced activity .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR shifts or MS fragmentation patterns may arise from impurities or tautomerism. Compare data with structurally analogous compounds (e.g., 7-chloro-5-methyl-2-phenyl derivatives) to identify consistent trends . If ambiguity persists, X-ray crystallography (as in Acta Crystallographica reports) provides definitive structural confirmation .
Q. What strategies improve the stability of the carboxylic acid moiety during storage?
- Methodological Answer : Store the compound in anhydrous conditions (desiccators under nitrogen) to prevent hydrolysis. Lyophilization or salt formation (e.g., sodium carboxylate) enhances shelf life. Stability studies under varying pH and temperature can identify optimal storage protocols .
Q. How can computational modeling aid in designing derivatives with enhanced bioactivity?
- Methodological Answer : Density functional theory (DFT) calculations predict electron distribution and reactive sites, while molecular dynamics simulations assess ligand-receptor interactions. For example, PubChem’s SMILES and InChI data enable virtual screening against target proteins (e.g., CRF1 receptors) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
